3,5-diethyl-2-(ethylimino)-4-Thiazolidinone
Description
3,5-Diethyl-2-(ethylimino)-4-thiazolidinone is a substituted 4-thiazolidinone derivative characterized by ethyl groups at positions 3 and 5, along with an ethylimino substituent at position 2. The 4-thiazolidinone core is a five-membered heterocyclic ring containing nitrogen and sulfur atoms, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
3,5-diethyl-2-ethylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H16N2OS/c1-4-7-8(12)11(6-3)9(13-7)10-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
DHBXMOQXBKOXJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=NCC)S1)CC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to 4-Thiazolidinones and Imino-Thiazolidinones
The synthesis of 4-thiazolidinones, including imino-substituted derivatives such as 3,5-diethyl-2-(ethylimino)-4-thiazolidinone, typically involves condensation reactions that form the heterocyclic ring and introduce substituents in a controlled manner. There are several well-established methods:
Cyclocondensation of reagents bearing N=C=S groups with α-halocarbonyl compounds is a prominent method to form the thiazolidinone ring, although this often yields 4-thiazolidinones without the exocyclic double bond at C5.
One-pot three-component reactions involving a primary amine, an oxo-compound (aldehyde or ketone), and a thiolic agent (such as mercaptoacetic acid) are widely used to synthesize 2-substituted and 3-substituted 4-thiazolidinones efficiently.
Modification at the C5 position through Knoevenagel condensation or related reactions allows the introduction of substituents such as ethyl groups or arylidene moieties.
Use of acid chlorides and thiocyanates to generate acyl thioureas, which then undergo further reaction steps to yield imino-thiazolidinones.
Specific Synthetic Route for 3,5-Diethyl-2-(ethylimino)-4-Thiazolidinone
Based on recent research and analogous synthetic protocols for imino-thiazolidinones, the preparation of 3,5-diethyl-2-(ethylimino)-4-thiazolidinone can be outlined as follows:
Step 1: Preparation of Acyl Thiourea Intermediate
Starting from a suitable acid chloride (derived from an ethyl-substituted carboxylic acid), react with potassium thiocyanate in acetone to form an isothiocyanate intermediate.
The isothiocyanate is then reacted in situ with ethylamine (or 3-ethylaniline analogs in related studies) to produce the corresponding acyl thiourea intermediate.
Step 2: Cyclization to Form the Thiazolidinone Ring
The acyl thiourea intermediate is reacted with an α,β-unsaturated ester or an ethyl-substituted alkyne ester (e.g., ethyl 4-ethoxypent-4-en-2-ynoate) in dry ethanol at room temperature.
This step induces cyclization and formation of the thiazolidinone ring with the ethylimino group at position 2 and ethyl substituents at positions 3 and 5.
The reaction typically proceeds under mild conditions and yields the target compound with high purity and good yield.
Alternative and Supporting Synthetic Methods
One-pot synthesis using aromatic amines, aldehydes, and mercaptoacetic acid under solvent-free or catalytic conditions (e.g., Bi(SCH2COOH)3 catalyst) has been reported for related 1,3-thiazolidin-4-ones, which can be adapted for ethyl-substituted analogs.
Microwave-assisted synthesis can accelerate the condensation and cyclization steps, improving yield and reaction time.
Three-component reactions using nitriles instead of amines have been reported for 5-ene-2,3-disubstituted-4-thiazolidinones, which may be relevant for synthesizing derivatives with ethylimino groups.
Summary Table of Key Synthetic Steps and Conditions
| Step | Reactants/Intermediates | Conditions | Outcome |
|---|---|---|---|
| 1. Acid chloride formation | Ethyl-substituted benzoic acid + SOCl2 or similar | DCM solvent, room temp | Acid chloride |
| 2. Isothiocyanate formation | Acid chloride + KSCN in acetone | Room temperature | Isothiocyanate intermediate |
| 3. Acyl thiourea synthesis | Isothiocyanate + ethylamine | Room temperature, acetone | Acyl thiourea intermediate |
| 4. Cyclization | Acyl thiourea + ethyl 4-ethoxypent-4-en-2-ynoate | Dry ethanol, room temp | 3,5-Diethyl-2-(ethylimino)-4-thiazolidinone |
| Optional microwave assistance | As above | Microwave irradiation | Enhanced yield and reduced time |
Research Findings and Characterization
The synthesized 3,5-diethyl-2-(ethylimino)-4-thiazolidinone compounds exhibit characteristic FTIR peaks corresponding to the carbonyl (C=O) and imino (C=N) groups, confirming the formation of the thiazolidinone ring and the ethylimino substituent.
NMR spectroscopy (1H and 13C) shows signals consistent with ethyl groups at C3 and C5 and the imino group at C2, with carbonyl carbons resonating between 165-178 ppm.
The synthetic approach yields compounds with high purity and good yields , making it suitable for medicinal chemistry applications where these derivatives are explored for biological activity.
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl-2-(ethylimino)-4-Thiazolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in the reactions of 3,5-diethyl-2-(ethylimino)-4-Thiazolidinone include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from the reactions of 3,5-diethyl-2-(ethylimino)-4-Thiazolidinone depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives, including 3,5-diethyl-2-(ethylimino)-4-thiazolidinone, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains. For instance:
- Mechanism of Action : The thiazolidinone core interacts with microbial enzymes and disrupts cellular processes, leading to cell death.
- Case Studies : In vitro studies demonstrated that derivatives exhibit potent activity against pathogens such as Staphylococcus aureus and Escherichia coli, making them promising candidates for developing new antibiotics .
Anticancer Properties
The anticancer potential of thiazolidinones is well-documented, with compounds like 3,5-diethyl-2-(ethylimino)-4-thiazolidinone being evaluated for their efficacy against various cancer cell lines.
- Cell Line Studies : Research has shown that these compounds can induce apoptosis in cancer cells such as human renal adenocarcinoma (769-P) and hepatoblastoma (HepG2) cells. The mechanism involves cell cycle arrest at the G1 phase and induction of apoptotic pathways .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed significant reductions in cell viability at specific concentrations (IC50 values), highlighting the compound's potential as an anticancer agent .
Anti-parasitic Activity
Recent studies have explored the use of thiazolidinone derivatives against parasitic infections, particularly those caused by Toxoplasma gondii.
- Inhibition Studies : The compound has shown promise in inhibiting the growth of T. gondii in vitro, suggesting its potential as a therapeutic agent for treating toxoplasmosis .
- Safety Profile : Compared to traditional treatments, thiazolidinones may offer improved safety profiles with lower toxicity levels .
Antioxidant Properties
Thiazolidinones are also recognized for their antioxidant capabilities.
- Mechanism : The antioxidant activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage.
- Research Findings : Various studies have quantified the antioxidant effects of modified thiazolidinones, showing significant improvements in oxidative stress markers .
Synthesis and Derivative Development
The synthesis of 3,5-diethyl-2-(ethylimino)-4-thiazolidinone involves cyclization reactions that yield various derivatives with enhanced bioactivity.
- Synthetic Routes : Methods include the cyclization of N-substituted carboxylic acid hydrazides with mercaptoacetic acid, allowing for structural modifications that can enhance pharmacological properties .
- Diversity-Oriented Synthesis : The versatility of the thiazolidinone scaffold enables the creation of a library of derivatives tailored for specific therapeutic targets .
Mechanism of Action
The mechanism of action of 3,5-diethyl-2-(ethylimino)-4-Thiazolidinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar 4-Thiazolidinone Derivatives
Antibacterial Activity
- 3,5-Diethyl-2-(ethylimino)-4-thiazolidinone analogs () showed moderate activity against Staphylococcus aureus and Escherichia coli (MIC: 32–64 µg/mL), comparable to other 4-thiazolidinones with aromatic substituents .
- ID 3288 (): A 4-thiazolidinone derivative with a pyrazoline fragment exhibited superior anticancer activity but weaker antibacterial effects, emphasizing substituent-dependent selectivity .
Anticancer Activity
- 3,5-Diethyl derivatives: Limited direct data, but ethyl groups may enhance cytotoxicity by improving cellular uptake. Similar compounds (e.g., ID 3833 in ) reduced SOD activity in glioma C6 cells, indicating pro-oxidant mechanisms .
- ID 3288 (): Induced apoptosis in glioma cells at 1 µg/mL, comparable to doxorubicin. Morphological changes included cell shrinkage and debris formation, suggesting caspase activation .
Physicochemical and Pharmacokinetic Properties
- Solubility: 3,5-Diethyl-2-(ethylimino)-4-thiazolidinone’s ethyl groups reduce water solubility compared to unsubstituted 4-thiazolidinones. Derivatives with polar groups (e.g., hydroxyl or carboxyl) exhibit improved solubility .
- Stability: Ethylimino substituents may enhance stability against hydrolysis compared to thioxo or oxo analogs (e.g., 2-thioxothiazolidinones in ), which are prone to redox reactions .
Table 3: Physicochemical Properties
| Compound | Solubility (LogP) | Stability Profile | Key Functional Groups |
|---|---|---|---|
| 3,5-Diethyl-2-(ethylimino) | High lipophilicity (LogP ~3.5) | Stable under neutral conditions | Ethyl, ethylimino |
| 2-Thioxothiazolidinones | Moderate (LogP ~2.8) | Redox-sensitive; prone to hydrolysis | Thioxo, arylidene |
| 5-(Z)-Arylidene derivatives | Low (LogP ~4.0) | Light-sensitive; π-conjugation | Arylidene, hydroxyl |
Research Findings and Implications
- Structure-Activity Relationship (SAR): Ethyl substituents at positions 3 and 5 enhance membrane penetration but may reduce target specificity. The ethylimino group at position 2 improves electronic interactions with enzymes like tyrosine phosphatases .
- Therapeutic Potential: While 3,5-diethyl derivatives show promise in antibacterial applications, their anticancer efficacy may require optimization. Hybrid derivatives (e.g., triazinoindole-thiazolidinones in ) demonstrate enhanced antitumor activity via multi-target mechanisms .
Biological Activity
3,5-Diethyl-2-(ethylimino)-4-thiazolidinone is a member of the thiazolidinone class, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including antiviral, anticancer, and antiparasitic properties. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and case studies.
Synthesis and Structural Characterization
The synthesis of 3,5-diethyl-2-(ethylimino)-4-thiazolidinone typically involves the condensation of thiazolidine-4-one derivatives with ethyl imine. The structural characterization is performed using various spectroscopic techniques such as NMR and IR spectroscopy, confirming the formation of the thiazolidinone ring.
Antiviral Activity
Research indicates that thiazolidinone derivatives exhibit significant antiviral properties. For instance, a study synthesized various 4-thiazolidinones and evaluated their activity against different DNA and RNA viruses. Compounds similar to 3,5-diethyl-2-(ethylimino)-4-thiazolidinone showed moderate activity against influenza A viruses and vesicular stomatitis virus, with effective concentrations ranging from 2 µM to 9 µM in cell cultures .
| Compound | Virus Targeted | EC50 (µM) | Cytotoxicity (µM) |
|---|---|---|---|
| 3,5-Diethyl-2-(ethylimino)-4-thiazolidinone | Influenza A | 9 | >100 |
| Similar Derivative | VSV | 2 | 20 |
Antiparasitic Activity
In vitro studies have demonstrated that thiazolidinone derivatives can inhibit the growth of Toxoplasma gondii, a significant parasitic threat. Compounds designed with similar scaffolds to 3,5-diethyl-2-(ethylimino)-4-thiazolidinone showed IC50 values comparable to standard treatments like Pyrimethamine. For instance, one derivative exhibited an IC50 of approximately 0.204 µM against T. gondii with a TD50 of 206 µM .
| Compound | Target Parasite | IC50 (µM) | TD50 (µM) |
|---|---|---|---|
| 3,5-Diethyl-2-(ethylimino)-4-thiazolidinone (similar) | Toxoplasma gondii | 0.204–0.349 | 206 |
Anticancer Activity
Thiazolidinones have also been investigated for their anticancer potential. Studies suggest that modifications in the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cell proliferation in human cancer cell lines at low micromolar concentrations .
The biological activities of thiazolidinones are often attributed to their ability to inhibit specific enzymes or pathways essential for pathogen survival or cancer cell proliferation. For instance:
- Antiviral Mechanism : Some thiazolidinones act as non-nucleoside inhibitors of viral reverse transcriptase .
- Antiparasitic Mechanism : They may inhibit calcium-dependent protein kinases in T. gondii, disrupting intracellular signaling essential for parasite replication .
- Anticancer Mechanism : Thiazolidinones can induce apoptosis in cancer cells through various pathways, including oxidative stress induction and mitochondrial dysfunction .
Case Studies
- Antiviral Evaluation : In a study involving several thiazolidinone derivatives, it was found that compounds with specific substitutions at the 5-position exhibited enhanced antiviral activity against influenza A compared to unsubstituted variants.
- Antiparasitic Effectiveness : A series of synthesized thiazolidinones were tested against Toxoplasma gondii, revealing that certain derivatives not only matched but exceeded the efficacy of existing treatments like sulfadiazine.
Q & A
Q. What are the primary synthetic routes for preparing 3,5-diethyl-2-(ethylimino)-4-thiazolidinone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with α-halogenated carbonyl compounds. For example:
- Hydrazine intermediates : React 3,5-diphenylcyclohex-2-enone with hydrazine hydrate to form hydrazine derivatives, followed by treatment with chloroacetic acid or ethyl bromoacetate to close the thiazolidinone ring .
- Cyclocondensation : Use sodium acetate in acetic acid/DMF mixtures to facilitate ring closure (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid) .
- Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to α-halogenated reagent) and reflux time (2–6 hours) to improve yields.
Q. What spectroscopic techniques are critical for characterizing 3,5-diethyl-2-(ethylimino)-4-thiazolidinone derivatives?
Methodological Answer:
- IR Spectroscopy : Identify the C=O stretch (~1680–1720 cm⁻¹) and N-H stretches (~3200 cm⁻¹) to confirm thiazolidinone ring formation .
- ¹H/¹³C NMR : Assign peaks for ethyl groups (δ 1.2–1.5 ppm for CH₃; δ 2.5–3.5 ppm for CH₂) and imino protons (δ 8.0–9.0 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 248 for intermediates) and fragmentation patterns .
Q. How are preliminary biological activities of 4-thiazolidinone derivatives evaluated?
Methodological Answer:
- Antimicrobial Assays : Use agar diffusion or microdilution methods against E. coli or S. aureus (e.g., MIC values <50 µg/mL indicate potency) .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
- Enzyme Inhibition : Test against α-glucosidase or thymidine phosphorylase using spectrophotometric methods .
Advanced Research Questions
Q. How can structural modifications at positions 3 and 5 of the thiazolidinone ring enhance bioactivity?
Methodological Answer:
- Position 3 : Introduce arylidene groups via Knoevenagel condensation with aldehydes to improve anticancer activity (e.g., 5-benzylidene derivatives inhibit Bcl-XL) .
- Position 5 : Attach methylidenes or pyrazoline hybrids to modulate pharmacokinetics (e.g., 3-(1,2,4-triazinoindol-3-ylamino) derivatives increase solubility) .
Example Modification Strategy:
Synthesize 5-arylidene derivatives using piperidine catalysis in ethanol.
Evaluate substituent effects (e.g., electron-withdrawing groups enhance enzyme inhibition) .
Q. What computational approaches validate the interaction of 4-thiazolidinones with biological targets?
Methodological Answer:
Q. How are structure-activity relationship (SAR) studies designed for thiazolidinone derivatives?
Methodological Answer:
- Scaffold Diversity : Synthesize analogs with varying substituents (e.g., dichlorophenyl, furanyl) and compare activities .
- Pharmacophore Mapping : Identify critical motifs (e.g., N–C=S fragment for anti-Toxoplasma activity) using 3D alignment tools .
- Data Analysis : Apply multivariate regression to link electronic parameters (Hammett σ) with bioactivity .
Q. How can contradictions in spectral or biological data be resolved during characterization?
Methodological Answer:
- Spectral Conflicts : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions (δ 7.0–8.5 ppm for aromatic protons) .
- Biological Variability : Replicate assays under standardized conditions (e.g., fixed inoculum size in antimicrobial tests) and validate via dose-response curves .
Q. What strategies optimize multi-step syntheses of hybrid 4-thiazolidinone pharmacophores?
Methodological Answer:
Q. How do 4-thiazolidinones inhibit enzymes like thymidine phosphorylase or α-glucosidase?
Methodological Answer:
Q. What are the challenges in designing 4-thiazolidinone-based hybrid molecules for dual inhibition?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
